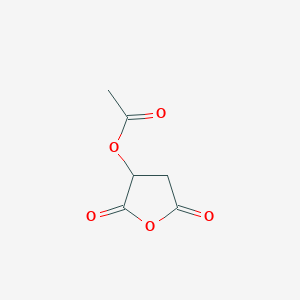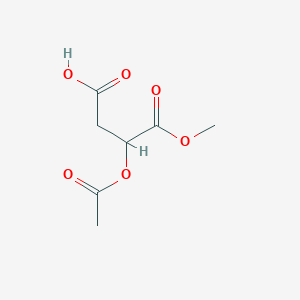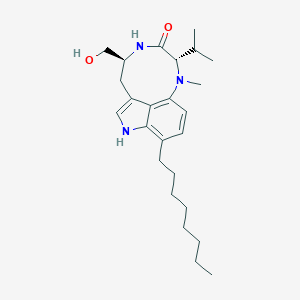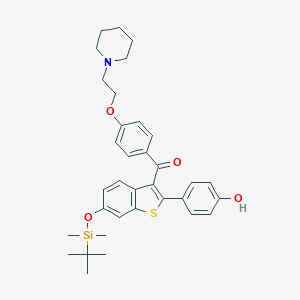
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Descripción general
Descripción
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the presence of a tert-butyldimethylsilyl group and a hydroxy group at specific positions on the Raloxifene molecule. It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Raloxifene derivatives.
Mecanismo De Acción
Target of Action
It is a derivative of raloxifene , which is known to selectively bind to estrogen receptors, particularly those in the breast and uterus .
Mode of Action
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene, being a derivative of Raloxifene, likely interacts with its targets in a similar manner. Raloxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors, blocking the effects of estrogen in some tissues, such as the breast and uterus, while mimicking its effects in other tissues .
Biochemical Pathways
As a derivative of raloxifene, it may influence the estrogen receptor pathway, modulating the transcription of estrogen-responsive genes .
Result of Action
Given its relation to raloxifene, it may have similar effects, such as inhibiting the growth of estrogen-sensitive breast cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene typically involves the protection of the hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature for several hours.
Industrial Production Methods
While specific industrial production methods for 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of silyl-protected hydroxy groups.
Biology: Researchers use it to investigate the biological activity of Raloxifene derivatives and their interactions with estrogen receptors.
Medicine: The compound is studied for its potential therapeutic applications in treating conditions like osteoporosis and breast cancer.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Raloxifene: The parent compound, which lacks the tert-butyldimethylsilyl group.
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: A positional isomer with the silyl group at a different position.
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4: A deuterated analog used in isotope labeling studies.
Uniqueness
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and selectivity for estrogen receptors, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAJJMYYKOTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443288 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-47-2 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


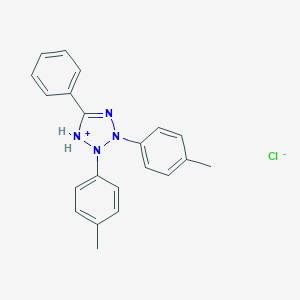
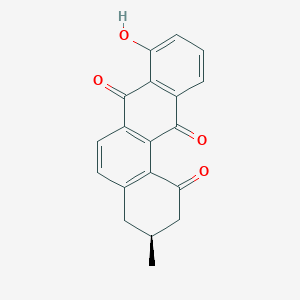
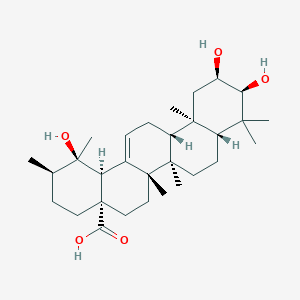
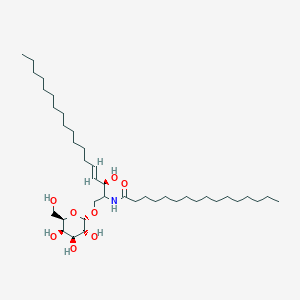
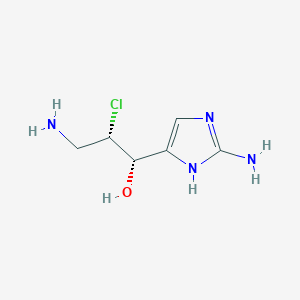

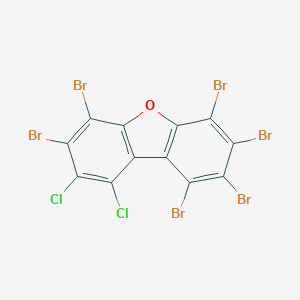
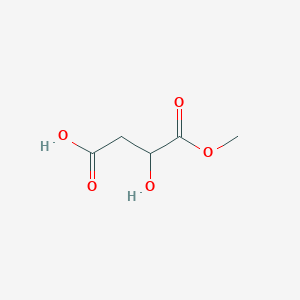
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
